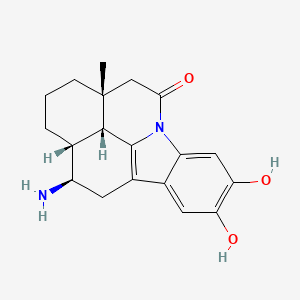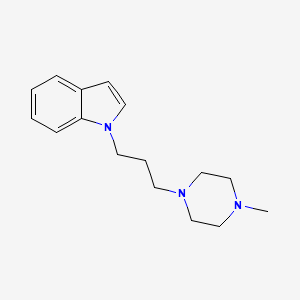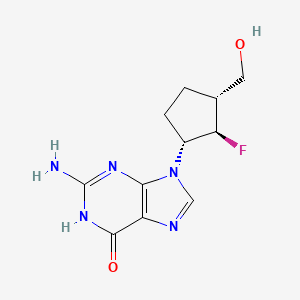
6'-a-F-carbocyclicddG
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6’-a-F-carbocyclicddG is a synthetic nucleoside analog that has garnered attention in the fields of medicinal chemistry and molecular biology. This compound is structurally similar to natural nucleosides but features a carbocyclic ring in place of the typical ribose or deoxyribose sugar. The presence of a fluorine atom at the 6’ position further enhances its chemical properties, making it a valuable tool in various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6’-a-F-carbocyclicddG typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Carbocyclic Ring: This is achieved through a series of cyclization reactions, often involving the use of organometallic reagents.
Introduction of the Fluorine Atom: Fluorination is usually carried out using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Glycosylation: The carbocyclic ring is then glycosylated with a suitable base, such as guanine, under acidic or basic conditions to form the nucleoside analog.
Industrial Production Methods
Industrial production of 6’-a-F-carbocyclicddG follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6’-a-F-carbocyclicddG undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the fluorine-substituted position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6’-a-F-carbocyclicddG has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies of DNA and RNA interactions due to its structural similarity to natural nucleosides.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Wirkmechanismus
The mechanism of action of 6’-a-F-carbocyclicddG involves its incorporation into DNA or RNA strands during replication or transcription. The presence of the fluorine atom and the carbocyclic ring disrupts normal base pairing and strand elongation, leading to the termination of the nucleic acid chain. This makes it particularly effective against rapidly dividing cells, such as cancer cells or viruses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6’-a-F-carbocyclicddA: Another fluorinated carbocyclic nucleoside analog.
6’-a-F-carbocyclicddC: A cytidine analog with similar structural features.
6’-a-F-carbocyclicddT: A thymidine analog used in similar applications.
Uniqueness
6’-a-F-carbocyclicddG stands out due to its specific base pairing properties and the presence of the fluorine atom, which enhances its stability and efficacy. Its unique structure allows for selective targeting of nucleic acid processes, making it a valuable tool in both research and therapeutic contexts.
Eigenschaften
CAS-Nummer |
129829-89-6 |
|---|---|
Molekularformel |
C11H14FN5O2 |
Molekulargewicht |
267.26 g/mol |
IUPAC-Name |
2-amino-9-[(1R,2R,3R)-2-fluoro-3-(hydroxymethyl)cyclopentyl]-1H-purin-6-one |
InChI |
InChI=1S/C11H14FN5O2/c12-7-5(3-18)1-2-6(7)17-4-14-8-9(17)15-11(13)16-10(8)19/h4-7,18H,1-3H2,(H3,13,15,16,19)/t5-,6-,7-/m1/s1 |
InChI-Schlüssel |
OYEGZDOKSWDHHD-FSDSQADBSA-N |
Isomerische SMILES |
C1C[C@H]([C@@H]([C@H]1CO)F)N2C=NC3=C2N=C(NC3=O)N |
Kanonische SMILES |
C1CC(C(C1CO)F)N2C=NC3=C2N=C(NC3=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-heptan-2-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12741821.png)
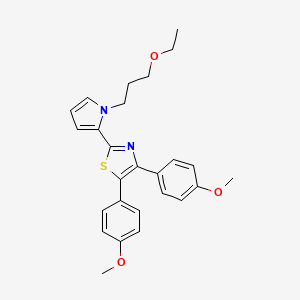
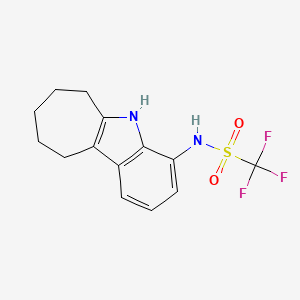
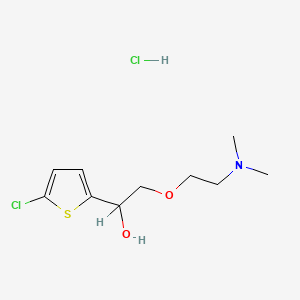
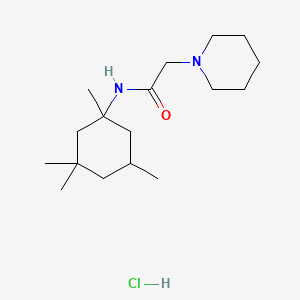
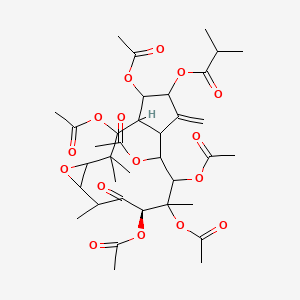
![2-[1-(3-chlorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;oxalic acid](/img/structure/B12741864.png)


![(1S,2R,9R,10R)-7-methyl-15-aza-7-azoniatetracyclo[7.7.1.02,7.010,15]heptadecane;iodide](/img/structure/B12741894.png)
